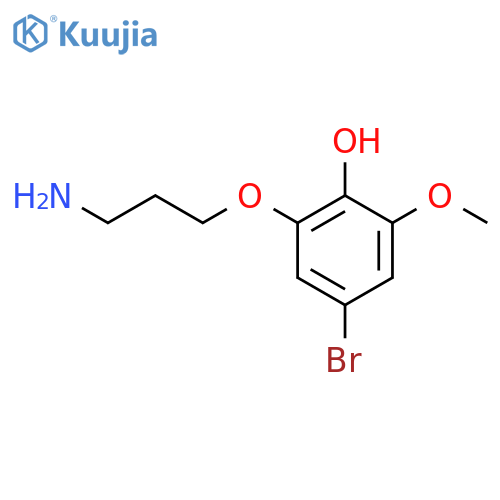Cas no 2229108-53-4 (2-(3-aminopropoxy)-4-bromo-6-methoxyphenol)

2229108-53-4 structure
商品名:2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminopropoxy)-4-bromo-6-methoxyphenol
- EN300-1936079
- 2229108-53-4
-
- インチ: 1S/C10H14BrNO3/c1-14-8-5-7(11)6-9(10(8)13)15-4-2-3-12/h5-6,13H,2-4,12H2,1H3
- InChIKey: YLOMUOUWRDPAKY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)OCCCN)O)OC
計算された属性
- せいみつぶんしりょう: 275.01571g/mol
- どういたいしつりょう: 275.01571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 64.7Ų
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936079-10.0g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1936079-0.5g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-10g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-1.0g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1936079-2.5g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-0.1g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-0.05g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-0.25g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1936079-5.0g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1936079-5g |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol |
2229108-53-4 | 5g |
$3396.0 | 2023-09-17 |
2-(3-aminopropoxy)-4-bromo-6-methoxyphenol 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2229108-53-4 (2-(3-aminopropoxy)-4-bromo-6-methoxyphenol) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 557-08-4(10-Undecenoic acid zinc salt)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
